Methyl 3-fluoro-2-sulfamoylbenzoate
Description
Methyl 3-fluoro-2-sulfamoylbenzoate (CAS: 1195768-19-4) is a fluorinated benzoate ester featuring a sulfamoyl group at the 2-position and a fluorine substituent at the 3-position of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in synthesizing biologically active molecules due to its electron-withdrawing substituents, which enhance metabolic stability and binding affinity . Its structure combines the sulfamoyl moiety—common in agrochemicals and drugs—with fluorination, a strategy often employed to modulate pharmacokinetic properties.
Properties
Molecular Formula |
C8H8FNO4S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 3-fluoro-2-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8FNO4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
HEEHBPQKEHMLKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-sulfamoylbenzoate typically involves the esterification of 3-fluoro-2-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 3-fluoro-2-aminobenzoate.
Oxidation: Formation of 3-fluoro-2-sulfamoylbenzoic acid.
Scientific Research Applications
Methyl 3-fluoro-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-sulfamoylbenzoate involves interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester, Ethametsulfuron Methyl Ester)
- Structure : These compounds share the methyl benzoate backbone with a sulfamoyl group but incorporate triazine rings (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl) at the sulfamoyl nitrogen.
- Key Differences :
- Substituents : Unlike Methyl 3-fluoro-2-sulfamoylbenzoate, sulfonylurea herbicides feature triazine substituents, which confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
- Fluorination : The absence of fluorine in sulfonylurea herbicides reduces their lipophilicity compared to the fluorinated target compound.
- Applications : Primarily used as herbicides, whereas this compound is geared toward pharmaceutical synthesis .
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate
- Structure : This analogue replaces the sulfamoyl group with a 2,6-difluorophenylsulfonamido moiety.
- Bioactivity: The additional fluorine atoms may increase metabolic resistance, making this compound suitable for long-acting drug formulations .
Physicochemical Properties

*LogP values estimated using fragment-based methods.
- Lipophilicity: Fluorination in this compound moderately increases LogP compared to non-fluorinated sulfonamides, enhancing membrane permeability.
- Reactivity : Unlike methyl triflate (a strong alkylating agent), the sulfamoyl group in the target compound reduces electrophilicity, lowering acute toxicity risks .
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